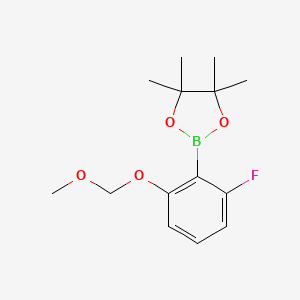
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone
Descripción general
Descripción
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method includes the three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .
Industrial Production Methods
Industrial production of benzoxazepine derivatives often employs microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, esterification of biologically active salicylanilides with some N-protected amino acids has been used to access benzoxazepines .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzoxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include activated alkynes, acyl chlorides, and lithium aluminum hydride . The conditions for these reactions vary, with some requiring specific solvents like methanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with activated alkynes in methanol can form o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .
Aplicaciones Científicas De Investigación
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its anticancer properties, particularly in breast cancer cells. It has shown potent cytotoxicity in both benign and metastatic breast cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells by targeting specific proteins involved in cell division . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is unique due to its specific structural configuration and the presence of an ethanone group
Propiedades
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDZIHTDHFYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)






![Stannane, tributylthieno[3,2-b]thien-2-yl-](/img/structure/B3243934.png)
![N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide](/img/structure/B3243942.png)
![5-Chloropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B3243949.png)

![Spiro[3.5]nonan-1-amine](/img/structure/B3243981.png)


